molecular formula C14H11BrClNO2 B13713742 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid

2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid

Cat. No.: B13713742
M. Wt: 340.60 g/mol
InChI Key: JKFQPXGORVPUQH-UHFFFAOYSA-N
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Description

2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid is an organic compound with the molecular formula C14H11BrClNO2. This compound is characterized by the presence of a bromine atom, a chlorine atom, and an amino group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid typically involves the following steps:

    Nitration: The starting material, 2-bromophenylamine, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Chlorination: The compound is chlorinated to introduce a chlorine atom at the desired position.

    Acylation: Finally, the compound undergoes acylation to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: Techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the bromine or chlorine atoms under specific conditions.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or modifies.

    Pathways Involved: The compound may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-phenylacetic Acid: Shares the bromine and phenyl groups but lacks the chlorine and amino groups.

    4-Bromophenylacetic Acid: Similar structure but with different substitution patterns.

    2-Amino-2-(4-bromophenyl)acetic Acid: Contains an amino group but differs in the position of the bromine atom.

Uniqueness

2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid is unique due to its specific combination of bromine, chlorine, and amino groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H11BrClNO2

Molecular Weight

340.60 g/mol

IUPAC Name

2-[3-(2-bromoanilino)-4-chlorophenyl]acetic acid

InChI

InChI=1S/C14H11BrClNO2/c15-10-3-1-2-4-12(10)17-13-7-9(8-14(18)19)5-6-11(13)16/h1-7,17H,8H2,(H,18,19)

InChI Key

JKFQPXGORVPUQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC(=C2)CC(=O)O)Cl)Br

Origin of Product

United States

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